4-(3-Formyl-4-nitro-phenoxy)-butyric acid chemical properties
4-(3-Formyl-4-nitro-phenoxy)-butyric acid chemical properties
An In-depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
Foreword
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a comprehensive and practical understanding of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, grounded in established chemical principles and field-proven insights. The narrative is designed to be a self-validating system, where the causality behind experimental choices is as crucial as the protocols themselves. This document serves researchers, scientists, and drug development professionals by not only detailing the known properties of this compound but also by exploring its potential through logical extrapolation from its structural features. Every claim and protocol is supported by authoritative sources to ensure scientific integrity and trustworthiness.
Molecular Overview and Strategic Importance
4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a bespoke organic molecule characterized by a multifunctional aromatic core. Its structure incorporates a phenoxy-butyric acid moiety, which provides a flexible linker and a carboxylic acid handle for further derivatization. The aromatic ring is substituted with two key functional groups: an aldehyde (formyl) and a nitro group. These groups are ortho and meta to the ether linkage, respectively, a configuration that dictates the molecule's electronic properties and reactivity.
The presence of the aldehyde allows for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amine, providing another point for chemical modification. This unique combination of reactive sites makes 4-(3-Formyl-4-nitro-phenoxy)-butyric acid a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry as a potential linker or scaffold for constructing more complex bioactive compounds.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in any research setting. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 94193-36-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1][2][3] |
| Molecular Weight | 253.21 g/mol | [1][2][3] |
| Appearance | Not specified, likely a solid | N/A |
| Melting Point | 109-110 °C | [1][3] |
| Boiling Point | 514.9 °C (Predicted) | [1][3] |
| Density | 1.398 g/cm³ (Predicted) | [1][3] |
| pKa | 4.53 ± 0.10 (Predicted) | [1][3] |
| LogP | 2.17410 (Predicted) | [1] |
| Flash Point | 265.2 °C | [1][2] |
| InChI Key | OQKITJICGXCHGS-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=CC(=C(C=C1OCCCC(=O)O)C=O)[O-] | [1][4] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Purification
Synthetic Strategy: A Rationale
The chosen strategy leverages commercially available starting materials and employs high-yielding, reliable reactions.
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Williamson Ether Synthesis: This classic method is ideal for forming the ether linkage. It involves the reaction of a phenoxide with an alkyl halide. Using 5-hydroxy-2-nitrobenzaldehyde and an ethyl 4-bromobutyrate allows for the selective formation of the desired ether without affecting the aldehyde or nitro groups. The phenolic proton is significantly more acidic than the carboxylic acid that will be formed later, making its deprotonation with a mild base like potassium carbonate efficient.
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Ester Hydrolysis: The ethyl ester group serves as a protecting group for the carboxylic acid. Its removal is the final step, typically achieved through saponification (base-mediated hydrolysis) followed by acidification. This is a standard and clean transformation.
Synthesis Workflow Diagram
Caption: A two-step synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under proper laboratory conditions by qualified personnel.
Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).
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Expertise & Experience: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. Using a slight excess ensures complete deprotonation.
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-
Addition of Reagent: Begin stirring the suspension. Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the mixture at room temperature.
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Trustworthiness: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.
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-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
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Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).
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Hydrolysis: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.
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Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
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Causality: The product is a carboxylic acid, which is insoluble in acidic aqueous media. This step is crucial for both protonating the carboxylate salt and inducing precipitation of the final product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Chemical Reactivity and Spectroscopic Profile
The reactivity of this molecule is governed by its four distinct functional groups.
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Aldehyde Group: Susceptible to nucleophilic attack. It can be reduced to an alcohol (using NaBH₄), oxidized to a carboxylic acid (using KMnO₄ or Jones reagent), or undergo condensation reactions like Wittig or Knoevenagel reactions.
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Nitro Group: Strongly deactivates the aromatic ring. It can be reduced to an aniline derivative using reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization.
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Carboxylic Acid Group: Can undergo standard reactions like esterification (Fischer esterification), conversion to an acid chloride (using SOCl₂), or amide bond formation (using coupling agents like EDC/HOBt).
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Ether Linkage: Generally stable and unreactive, providing a robust connection between the aromatic core and the butyric acid sidechain.
Predicted Spectroscopic Characterization
While experimental spectra are not available, a theoretical analysis provides expected key signals for structural confirmation.
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¹H NMR (Proton NMR):
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Aromatic Protons: Expect three protons in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic splitting patterns based on their ortho, meta, and para relationships. The proton adjacent to the nitro group will be the most downfield.
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Aldehyde Proton: A distinct singlet around 9.5-10.5 ppm.
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Butyric Acid Chain: Three sets of signals: -OCH₂- (~4.0-4.2 ppm, triplet), -CH₂- (~2.0-2.2 ppm, quintet), and -CH₂COOH (~2.4-2.6 ppm, triplet).
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Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
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-
¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Aldehyde carbon at ~190 ppm and carboxylic acid carbon at ~170-180 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group will be significantly shifted.
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Aliphatic Carbons: Three signals corresponding to the butyric acid chain carbons (~20-70 ppm).
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IR (Infrared) Spectroscopy:
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O-H Stretch: A very broad absorption from the carboxylic acid, centered around 3000 cm⁻¹.
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C=O Stretches: Two sharp, strong peaks: one for the carboxylic acid (~1710 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).
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N-O Stretches: Strong, characteristic absorptions for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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C-O Stretch: Absorption for the ether linkage around 1250 cm⁻¹.
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Potential Applications and Research Directions
Direct applications of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid are not well-documented in peer-reviewed literature, indicating its primary role as a research chemical or a synthetic intermediate.[2] However, by examining structurally related compounds, we can infer its potential utility.
A similar compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, is noted for its use as a key intermediate in the synthesis of pharmaceuticals, particularly for inflammatory diseases, and in the development of materials like polymers.[5] It serves as a versatile building block due to its reactive aldehyde group.[5]
Based on this, potential research applications for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid could include:
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Medicinal Chemistry: The molecule can serve as a scaffold. The carboxylic acid can be coupled to amines to form libraries of amides for biological screening. The aldehyde can be used to link the molecule to other pharmacophores or to solid supports for combinatorial chemistry. The nitro group can be reduced to an amine, which is a common functional group in many drug candidates.
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Linker Technology: In the field of bioconjugation and drug delivery, this molecule could act as a heterobifunctional linker. The carboxylic acid could be activated to react with amines on a protein or antibody, while the aldehyde provides a handle for another conjugation reaction.
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Materials Science: The reactive functional groups could be used to incorporate this molecule into polymer backbones or as a cross-linking agent to modify the properties of materials.
Safety, Handling, and Storage
As a research chemical, a thorough toxicological profile is not available.[6] Therefore, it must be handled with the standard precautions for a potentially hazardous substance.
| Hazard Class | GHS Pictogram | Statement | Precautionary Measures |
| Skin Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[6] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is between 2°C - 8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
LookChem. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. [Link]
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Chemical-Suppliers. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | CAS 94193-36-9. [Link]
Sources
- 1. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid|lookchem [lookchem.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. biosynth.com [biosynth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
